molecular formula C8H10Cl2N2 B13901894 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride

Cat. No.: B13901894
M. Wt: 205.08 g/mol
InChI Key: NIRRNBUKZIUAHQ-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused with a pyridine ring. This compound has a molecular formula of C8H9ClN2 and a molecular weight of 168.62 g/mol . It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to increase yield and purity. This may include the use of high-quality reagents, controlled reaction environments, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride is unique due to its specific structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

2-chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c1-11-4-6-2-3-8(9)10-7(6)5-11;/h2-3H,4-5H2,1H3;1H

InChI Key

NIRRNBUKZIUAHQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)N=C(C=C2)Cl.Cl

Origin of Product

United States

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